N-(1-(1-Adamantyl)hexyl)formamide
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Overview
Description
N-(1-(1-Adamantyl)hexyl)formamide is a chemical compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon The adamantane moiety is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Adamantyl)hexyl)formamide typically involves the reaction of 1-bromoadamantane with formamide. This process can be carried out in two steps:
Formation of N-(1-adamantyl)formamide: 1-bromoadamantane reacts with formamide in the presence of a catalyst to yield N-(1-adamantyl)formamide.
Alkylation: The N-(1-adamantyl)formamide is then alkylated with hexyl bromide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves optimizing reaction conditions to maximize yield and minimize the use of toxic reagents. The use of aqueous hydrochloric acid for hydrolysis and the implementation of one-pot synthesis methods are common practices .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-Adamantyl)hexyl)formamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted adamantane compounds.
Scientific Research Applications
N-(1-(1-Adamantyl)hexyl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its use in drug development, particularly for antiviral and anti-Parkinsonian drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanodiamonds.
Mechanism of Action
The mechanism of action of N-(1-(1-Adamantyl)hexyl)formamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively penetrate biological membranes. The formamide group can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)formamide
- N-(1-Adamantyl)acetamide
- N-(1-Adamantyl)propionamide
Uniqueness
N-(1-(1-Adamantyl)hexyl)formamide is unique due to its extended alkyl chain, which imparts distinct physicochemical properties compared to other adamantane derivatives. This extended chain can influence the compound’s solubility, stability, and biological activity, making it a valuable candidate for various applications .
Properties
CAS No. |
101468-17-1 |
---|---|
Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)hexyl]formamide |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-16(18-12-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-16H,2-11H2,1H3,(H,18,19) |
InChI Key |
AENKDSUMRCXPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C12CC3CC(C1)CC(C3)C2)NC=O |
Origin of Product |
United States |
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